molecular formula C17H16BrN3O5 B5279238 [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate

Cat. No.: B5279238
M. Wt: 422.2 g/mol
InChI Key: SPCGGGQAADSJSY-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate typically involves a multi-step process. The initial step often includes the preparation of the amino-(4-nitrophenyl)methylidene intermediate, which is then reacted with 2-(4-bromo-3,5-dimethylphenoxy)acetic acid under specific conditions to yield the final product. The reaction conditions may include the use of solvents like ethanol or methanol, catalysts such as palladium, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate is unique due to its specific structural configuration and the presence of both nitro and bromo functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O5/c1-10-7-14(8-11(2)16(10)18)25-9-15(22)26-20-17(19)12-3-5-13(6-4-12)21(23)24/h3-8H,9H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCGGGQAADSJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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